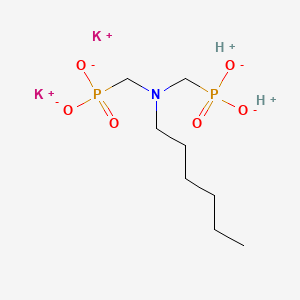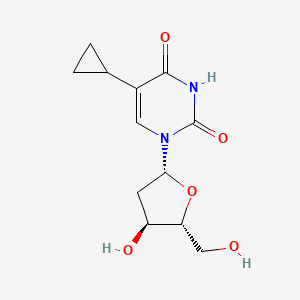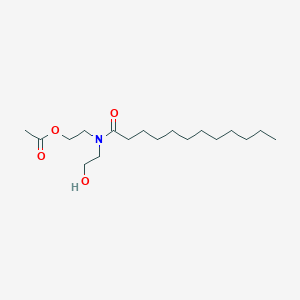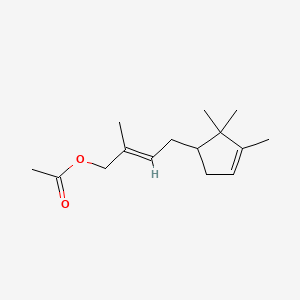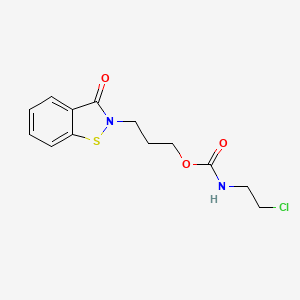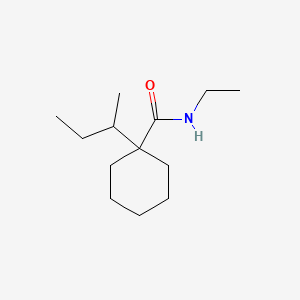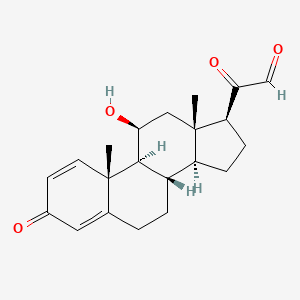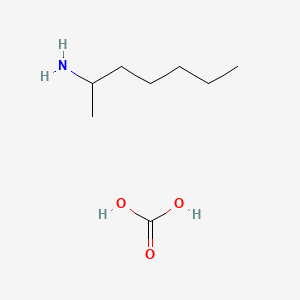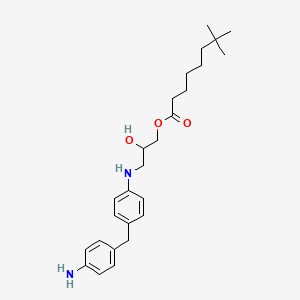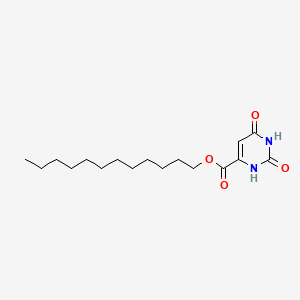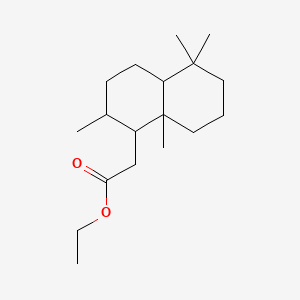
Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate is a chemical compound with the molecular formula C18H32O2 and a molecular weight of 280.45 g/mol . It is also known by its systematic name, Decahydro-2,5,5,8a-tetramethyl-1-naphthaleneacetic acid ethyl ester . This compound is characterized by its complex structure, which includes a naphthalene ring system with multiple methyl groups and an ethyl ester functional group.
Preparation Methods
The synthesis of Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate exerts its effects involves interactions with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Propyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate: Similar structure but with a propyl ester group.
Butyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate: Similar structure but with a butyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and applications.
Properties
CAS No. |
94231-53-5 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
ethyl 2-(2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl)acetate |
InChI |
InChI=1S/C18H32O2/c1-6-20-16(19)12-14-13(2)8-9-15-17(3,4)10-7-11-18(14,15)5/h13-15H,6-12H2,1-5H3 |
InChI Key |
PWHGVWUKASOUNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C(CCC2C1(CCCC2(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


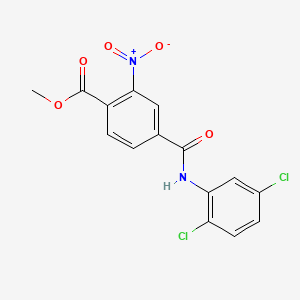

![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
